Methyl 3-nitro-4-vinylbenzoate
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Overview
Description
Methyl 3-nitro-4-vinylbenzoate is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a vinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-vinylbenzoate typically involves the nitration of methyl 4-vinylbenzoate. The process begins with the preparation of methyl 4-vinylbenzoate, which can be synthesized through the esterification of 4-vinylbenzoic acid with methanol in the presence of an acid catalyst . The nitration reaction is then carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is typically purified through recrystallization or distillation to achieve the desired purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-4-vinylbenzaldehyde or 3-nitro-4-vinylbenzoic acid.
Reduction: Formation of Methyl 3-amino-4-vinylbenzoate.
Substitution: Formation of halogenated derivatives such as 3-nitro-4-vinylbromobenzene.
Scientific Research Applications
Methyl 3-nitro-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-vinylbenzoate depends on its chemical structure. The nitro group is known to participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. The compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-vinylbenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-nitrobenzoate: Lacks the vinyl group, limiting its applications in polymerization reactions.
Methyl 4-nitrobenzoate: Similar nitro group but different position, affecting its reactivity and applications.
Uniqueness
Methyl 3-nitro-4-vinylbenzoate is unique due to the presence of both nitro and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds with tailored properties .
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-ethenyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
RQBYCISZMSTGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-] |
Origin of Product |
United States |
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